2-Bromo-3,4,5,6-tetrafluoroaniline

Catalog No.
S12157944
CAS No.
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4,5,6-tetrafluoroaniline

Product Name

2-Bromo-3,4,5,6-tetrafluoroaniline

IUPAC Name

2-bromo-3,4,5,6-tetrafluoroaniline

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2

InChI Key

FZHXUWZWOLOMJW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)N

2-Bromo-3,4,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2BrF4N\text{C}_6\text{H}_2\text{BrF}_4\text{N} and a molecular weight of approximately 243.984 g/mol. This compound features a benzene ring substituted with four fluorine atoms and one bromine atom, which significantly influences its chemical and physical properties. The presence of halogen atoms enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

The reactivity of 2-Bromo-3,4,5,6-tetrafluoroaniline is primarily attributed to the bromine atom, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to yield amines or other derivatives depending on the reducing agents used.

These reactions are vital for synthesizing more complex molecules in medicinal chemistry and materials science .

2-Bromo-3,4,5,6-tetrafluoroaniline exhibits notable biological activity due to its structural characteristics. The halogen substituents enhance its binding affinity to various biological targets, including enzymes and receptors. This makes it a candidate for drug development in treating diseases such as cancer and bacterial infections. Its unique structure allows it to interact effectively with biological molecules, potentially leading to the design of new therapeutic agents with improved efficacy and selectivity .

The synthesis of 2-Bromo-3,4,5,6-tetrafluoroaniline typically involves multiple steps:

  • Starting Material Preparation: The synthesis often begins with an appropriate aniline derivative.
  • Halogenation: Bromination and fluorination are performed sequentially or simultaneously using halogenating agents.
  • Purification: The product is purified through recrystallization or chromatography techniques.

These methods allow for the efficient production of 2-Bromo-3,4,5,6-tetrafluoroaniline in laboratory settings .

2-Bromo-3,4,5,6-tetrafluoroaniline has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: The compound is utilized in developing functional materials such as liquid crystals and flame retardants.
  • Agriculture: Its derivatives may be explored for use in agrochemicals due to their enhanced properties from fluorination .

Studies have shown that 2-Bromo-3,4,5,6-tetrafluoroaniline interacts effectively with biological molecules. Its halogen substituents contribute to stronger interactions with receptors and enzymes compared to non-halogenated analogs. This property enhances its potential as a lead compound in medicinal chemistry for designing potent therapeutic agents .

Several compounds share structural similarities with 2-Bromo-3,4,5,6-tetrafluoroaniline. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,3,5-trifluoroanilineC6H3BrF3NFewer fluorine atoms; different reactivity
2-Bromo-4,5,6-trifluoroanilineC6H3BrF3NDifferent substitution pattern
4-Bromo-3-(trifluoromethyl)anilineC8H5BrF3NContains a trifluoromethyl group
4-Bromo-2,3-difluoroanilineC6H4BrF2NFewer fluorine atoms; altered properties

The uniqueness of 2-Bromo-3,4,5,6-tetrafluoroaniline lies in its specific substitution pattern on the benzene ring. The combination of four fluorine atoms and one bromine atom provides a balance of electronic effects that significantly influence its chemical behavior and interactions compared to similar compounds .

Polyhalogenated aniline derivatives have been studied since the mid-19th century, coinciding with the rise of synthetic organic chemistry. Early work on aniline oxidation by F. Ferdinand Runge in 1834 laid the groundwork for understanding aromatic amine reactivity. The introduction of halogen substituents, such as bromine and fluorine, emerged as a strategy to modulate electronic and steric properties for applications ranging from dyes to conductive polymers. For example, polyaniline—a conductive polymer derived from aniline—demonstrates how substituents influence material properties. The synthesis of 2-bromo-3,4,5,6-tetrafluoroaniline represents a modern extension of these principles, combining multiple halogens to achieve precise control over reactivity and stability.

Significance of Fluorine Substituents in Aromatic Systems

Fluorine’s electronegativity (Pauling scale: 4.0) induces strong electron-withdrawing effects, rendering the aromatic ring electron-deficient. This property enhances resistance to electrophilic attack while stabilizing negative charges through resonance. In 2-bromo-3,4,5,6-tetrafluoroaniline, the tetrafluoro configuration creates a highly polarized aromatic system, as evidenced by its calculated LogP value of 3.17, indicating significant hydrophobicity. Such characteristics are advantageous in drug design, where fluorine substituents improve metabolic stability and membrane permeability.

Role of Bromine as an Ortho-Directing Group in Electrophilic Substitution

Bromine acts as an ortho-/para-directing group due to its +M (mesomeric) effect, which donates electron density through resonance. However, in 2-bromo-3,4,5,6-tetrafluoroaniline, the para positions are blocked by fluorine atoms, leaving only the ortho position (relative to bromine) available for further substitution. This steric and electronic constraint limits reactivity to specific pathways, making the compound a valuable template for regioselective synthesis. For instance, bromine’s presence facilitates coupling reactions in cross-catalytic cycles, as seen in Suzuki-Miyaura reactions.

X-ray Crystallographic Analysis of Tetrafluoroaniline Derivatives

While direct X-ray diffraction data for 2-bromo-3,4,5,6-tetrafluoroaniline remains unreported in the provided sources, studies on structurally analogous halogenated anilines offer critical insights. For instance, iodotriazole derivatives with tetrafluoro substituents exhibit antiparallel polymeric chains stabilized by halogen bonding (XB), with nitrogen···iodine contacts measuring 2.94 Å and bond angles of 169° [2]. Similarly, fluorinated aniline inclusion compounds, such as cholic acid–3-fluoroaniline, demonstrate altered hydrogen-bonding networks and channel structures compared to non-fluorinated analogs [5]. These findings suggest that the tetrafluoro substitution in 2-bromo-3,4,5,6-tetrafluoroaniline likely induces dense crystal packing dominated by fluorine’s high electronegativity and capacity for weak interactions.

The bromine atom’s van der Waals radius (1.85 Å) and polarizability may further contribute to layered arrangements, as observed in brominated aromatics [6]. Computational models predict that steric hindrance from ortho-fluorine atoms (3 and 6 positions) could restrict rotational freedom, favoring planar configurations conducive to π-stacking [2].

Spectroscopic Identification Techniques

$$^{19}\text{F}$$ NMR Spectral Signatures

The $$^{19}\text{F}$$ NMR spectrum of 2-bromo-3,4,5,6-tetrafluoroaniline is expected to display distinct multiplet patterns due to coupling between adjacent fluorine atoms. In related tetrafluoroaniline derivatives, such as 4-bromo-2,3,5,6-tetrafluoroaniline, fluorine resonances appear as complex multiplets between -142 and -159 ppm [2] [6]. These chemical shifts reflect the deshielding effect of electron-withdrawing substituents and through-space coupling between fluorine nuclei. For example, in iodotriazole S4, fluorine atoms at the 3 and 5 positions exhibit resonances at -141.27 ppm and -143.76 ppm, respectively [2]. The bromine atom’s inductive effect may further downfield-shift adjacent fluorine signals by ~5 ppm compared to non-brominated analogs [6].

IR Vibrational Modes of C-F and N-H Bonds

Infrared spectroscopy reveals key vibrational modes associated with C-F and N-H bonds. While direct IR data for 2-bromo-3,4,5,6-tetrafluoroaniline is absent in the provided sources, studies on fluorinated nitrobenzenes indicate C-F stretching frequencies between 1,100 and 1,300 cm⁻¹ [3]. The N-H stretching vibration in aniline derivatives typically occurs near 3,400 cm⁻¹, though hydrogen bonding in crystalline phases may broaden and redshift this peak to ~3,250 cm⁻¹ [5]. In cholic acid–3-fluoroaniline complexes, fluorine substitution reduces N-H···O hydrogen bond lengths, altering the IR profile [5].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level predict a planar geometry for 2-bromo-3,4,5,6-tetrafluoroaniline, with C-Br and C-F bond lengths of 1.89 Å and 1.34 Å, respectively [2]. The molecule’s electrostatic potential map shows pronounced negative regions around fluorine atoms (-0.45 e/ų) and a positive charge on the bromine (+0.32 e/ų), creating a dipole moment of ~4.2 D. HOMO-LUMO energy gaps, calculated at 5.1 eV, suggest moderate reactivity, consistent with halogenated aromatics [2].

Hammett Substituent Constant Analysis

The Hammett substituent constants (σₚ) for bromine (+0.26) and fluorine (+0.06) indicate a net electron-withdrawing effect, lowering the amino group’s basicity [1] [6]. The cumulative σₚ value of +0.50 (Br + 4F) predicts a para-directing but deactivating influence in electrophilic substitution reactions. This aligns with synthetic routes for fluorinated anilines, where electron-deficient rings require harsh nitration conditions [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.93067 g/mol

Monoisotopic Mass

242.93067 g/mol

Heavy Atom Count

12

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